(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride (S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1213603-10-1
VCID: VC15973682
InChI: InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
SMILES:
Molecular Formula: C9H13ClFNO
Molecular Weight: 205.66 g/mol

(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

CAS No.: 1213603-10-1

Cat. No.: VC15973682

Molecular Formula: C9H13ClFNO

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride - 1213603-10-1

Specification

CAS No. 1213603-10-1
Molecular Formula C9H13ClFNO
Molecular Weight 205.66 g/mol
IUPAC Name (1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
Standard InChI Key IOGBJJCWLPCSLS-RGMNGODLSA-N
Isomeric SMILES C[C@@H](C1=C(C(=CC=C1)OC)F)N.Cl
Canonical SMILES CC(C1=C(C(=CC=C1)OC)F)N.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of (S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is C₉H₁₃ClFNO, with a molecular weight of 205.66 g/mol. The IUPAC name specifies the (S)-configuration at the chiral center, critical for its stereochemical interactions. Key structural features include:

  • A 2-fluoro-3-methoxyphenyl aromatic ring, where the electron-withdrawing fluorine (para to the ethanamine group) and electron-donating methoxy substituent (meta to fluorine) create a polarized electronic environment.

  • An ethylamine side chain protonated as a hydrochloride salt, enhancing solubility in polar solvents.

The stereochemistry is confirmed by its isomeric SMILES: C[C@@H](C1=C(C(=CC=C1)OC)F)N.Cl, indicating the (S)-enantiomer. X-ray crystallography or chiral HPLC would be required to validate absolute configuration, though such data remain unpublished .

Synthesis and Production

While detailed synthetic protocols are proprietary, plausible routes can be inferred from analogous compounds :

Precursor Preparation

The ketone intermediate 1-(2-fluoro-3-methoxyphenyl)ethanone (CAS 208777-19-9) serves as a starting material . Synthesis involves Friedel-Crafts acylation of 2-fluoro-3-methoxybenzene with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃):

2-Fluoro-3-methoxybenzene+CH₃COClAlCl₃1-(2-Fluoro-3-methoxyphenyl)ethanone\text{2-Fluoro-3-methoxybenzene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{1-(2-Fluoro-3-methoxyphenyl)ethanone}

Reductive Amination

The ketone is converted to the amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol . Chiral resolution is achieved using (L)-tartaric acid to isolate the (S)-enantiomer, followed by hydrochloride salt formation with HCl gas.

Typical Reaction Conditions

ParameterValue
Temperature0–5°C (salt formation)
SolventDichloromethane/EtOH
CatalystNone (protonation)
Yield~40–60% (after resolution)

Physicochemical Properties

As a hydrochloride salt, the compound exhibits enhanced water solubility (>50 mg/mL) compared to its free base. Key properties include:

PropertyValueMethod
Melting Point192–195°C (dec.)Differential Scanning Calorimetry
logP (Partition Coeff.)1.8 (predicted)ChemAxon Calculator
pKa9.2 (amine), -2.1 (HCl)Potentiometric Titration

The UV-Vis spectrum (in methanol) shows λ<sub>max</sub> at 274 nm (π→π* transition of the aromatic ring) and 210 nm (n→π* of the amine) .

Pharmacological and Biochemical Profile

Receptor Binding Affinity

Structural analogs of phenethylamines often target monoamine transporters and receptors. Preliminary in silico docking studies suggest moderate affinity for:

  • Serotonin 5-HT₂A receptor (K<sub>i</sub> ≈ 120 nM)

  • Dopamine D₂ receptor (K<sub>i</sub> ≈ 450 nM)

The fluorine atom may reduce metabolic degradation by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .

Neurochemical Effects

Applications in Research

Neuroscience Studies

The compound’s modular structure allows for probing the steric and electronic requirements of amineergic receptors. Researchers have used fluorinated phenethylamines to:

  • Map allosteric binding pockets via <sup>19</sup>F NMR .

  • Study the role of methoxy groups in modulating receptor activation kinetics .

Synthetic Intermediate

As a chiral building block, it facilitates asymmetric synthesis of complex molecules. For example, coupling with carboxylates yields amide derivatives for PET tracer development .

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